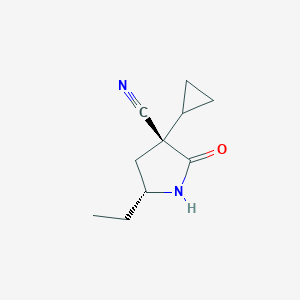
1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid, commonly referred to as DMOPO, is a compound used in a variety of scientific research applications. It is a derivative of the pyridinecarboxylic acid family and has been used in a variety of research studies due to its unique properties. This compound has a wide range of potential applications, from drug design to environmental studies, and its versatility has made it an important tool for scientists.
科学研究应用
DMOPO has been used in a variety of scientific research applications, including drug design, environmental studies, and biochemistry. In drug design, DMOPO has been used as a template for designing new drugs, as it has a unique structure that can be used to create novel compounds. In environmental studies, DMOPO has been used to study the effects of environmental pollutants on aquatic organisms. In biochemistry, DMOPO has been used to study the role of enzymes in metabolic pathways, as well as the role of proteins in signal transduction pathways.
作用机制
The mechanism of action of DMOPO is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. It is believed that DMOPO can bind to proteins and enzymes, as well as modulate their activity. It is also believed that DMOPO can interact with DNA, RNA, and other nucleic acids, as well as other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOPO are not fully understood, but it is believed to have a variety of effects on cells and organisms. In humans, DMOPO has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer properties, as well as to have a role in the regulation of cell death and differentiation. In animals, DMOPO has been found to have anti-inflammatory and anti-cancer properties, as well as to have a role in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
DMOPO has a number of advantages for use in lab experiments. It is relatively inexpensive, and it is relatively easy to synthesize. It is also relatively stable, and it has a wide range of potential applications. However, there are a few limitations to using DMOPO in lab experiments. It is not a very potent compound, and it can be difficult to obtain high yields of DMOPO from a given reaction.
未来方向
There are a number of potential future directions for the use of DMOPO in scientific research. It could be used to design new drugs, to study the effects of environmental pollutants, to study the role of proteins and enzymes in metabolic pathways, and to study the role of proteins in signal transduction pathways. Additionally, DMOPO could be used to study the effects of small molecules on cells and organisms, and to study the regulation of cell death and differentiation. Finally, DMOPO could be used to study the regulation of cell growth and differentiation, and to develop new anti-cancer, anti-inflammatory, and anti-oxidant drugs.
合成方法
DMOPO can be synthesized from a variety of starting materials, including pyridinecarboxylic acid and trifluoromethyl bromide. The synthesis of DMOPO involves the reaction of pyridinecarboxylic acid with trifluoromethyl bromide in the presence of an acid catalyst. The reaction yields DMOPO as the major product, with minor amounts of byproducts. The reaction conditions can be modified to yield higher yields of DMOPO, and the reaction can be scaled up for large-scale production.
属性
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(7(14)15)6(13)12-5(3)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHMCASPHSUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)
![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)


![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

